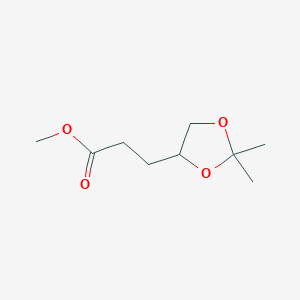

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSLPFFBCXXLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropanoic acid with 2,2-dimethyl-1,3-dioxolane in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of advanced purification techniques, including column chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in various substituted esters or other functionalized compounds.

Scientific Research Applications

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bio-based solvent and its interactions with biological systems.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological or chemical systems.

Comparison with Similar Compounds

Ester Group Variations

- Ethyl vs. Methyl Esters: Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-3-(phenylamino)propanoate () replaces the methyl ester with an ethyl group and introduces a phenylamino substituent. This increases hydrophobicity and alters reactivity in nucleophilic substitutions . Impact: Ethyl esters generally exhibit lower polarity and slower hydrolysis rates compared to methyl esters, influencing pharmacokinetics in drug candidates.

Substituents on the Dioxolane Ring

- Steric Modifications: Methyl 3-[(4S,5R)-5-ethyl-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate (compound 271, ) incorporates a 5-ethyl group on the dioxolane ring. Methoxy Derivatives: Ethyl 3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propanoate (compound 7, ) adds a methoxy group, enhancing polarity and hydrogen-bonding capacity, which improves aqueous solubility .

Functional Group Additions

- Thioether and Amino Groups: Compounds 10a/b () feature methylthio and Boc-protected amino groups. These modifications introduce sites for selective deprotection or conjugation, critical for prodrug design . Biological Relevance: Such derivatives are explored as modulators of Toll-like receptors, leveraging sulfur’s nucleophilicity for targeted interactions .

- Aromatic Substitutions: [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 3-(4-hydroxyphenyl)propanoate (–16) includes a 4-hydroxyphenyl group. This aromatic ring enables π-π stacking in drug-receptor binding, as seen in Landiolol intermediates for cardiovascular applications .

Stereochemical Variations

- Stereoisomerism :

- (S,E)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate () and its ethyl analogues () highlight the role of stereochemistry. The E/Z configuration affects molecular geometry, altering melting points (e.g., 245 vs. 246 in ) and reactivity in cycloadditions .

- Pharmaceutical Implications : Enantiopure derivatives like Landiolol intermediates (–16) demonstrate strict stereochemical requirements for biological activity .

Data Table: Key Comparative Properties

Biological Activity

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate, a chiral organic compound with the molecular formula C9H16O4, has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological applications, and mechanisms of action, supported by relevant data and research findings.

Overview of the Compound

This compound is characterized by its unique dioxolane structure which contributes to its biological properties. As a chiral molecule, it exists in two enantiomeric forms, with the (S)-enantiomer being predominantly studied for its biological activity.

Synthetic Routes

The synthesis of this compound typically involves the reaction of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol with methyl acrylate. The reaction is catalyzed by bases such as sodium hydride or potassium tert-butoxide under reflux conditions in aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

| Property | Value |

|---|---|

| Molecular Formula | C9H16O4 |

| Boiling Point | 115-117 °C at 12 mmHg |

| Density | 1.035 g/mL at 25 °C |

| Optical Activity | [α]20/D +44°, c = 0.5 in chloroform |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It may act as an inhibitor or activator within various biochemical pathways, influencing physiological responses . The specific interactions depend on the molecular context and the target involved.

Applications in Pharmaceuticals and Agrochemicals

This compound serves as a precursor in the synthesis of biologically active molecules. Its applications include:

- Pharmaceuticals : It is utilized in drug development processes due to its potential therapeutic properties.

- Agrochemicals : The compound is involved in synthesizing agrochemical agents that enhance crop protection and yield .

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various applications:

- Pharmaceutical Development : Research indicates that this compound can be incorporated into drug formulations aimed at targeting specific diseases. Its chiral nature allows for tailored interactions with biological targets .

- Agrochemical Efficacy : In agricultural studies, formulations containing this compound have shown enhanced efficacy against pests and diseases while being less toxic to beneficial organisms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its enantiomer and racemic mixtures:

| Compound | Biological Activity |

|---|---|

| (S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate | Higher specificity and efficacy |

| Racemic mixture | Broader but less targeted activity |

| Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate | Slightly different properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate?

- Methodological Answer : Common approaches include:

- Reduction of α,β-unsaturated esters : Using CoCl₂/NaBH₄ in methanol to reduce conjugated esters, yielding the target compound with high stereochemical control .

- Coupling reactions : Protected amino acids or alcohols are coupled with dioxolane-containing intermediates under conditions like cesium carbonate in acetonitrile at elevated temperatures .

- Diol protection : The 2,2-dimethyl-1,3-dioxolane group is introduced by protecting a vicinal diol precursor, often using acetone or other ketones under acidic conditions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Confirms structural integrity, particularly the dioxolane ring protons (δ 1.3–1.5 ppm for methyl groups) and ester carbonyl signals (δ ~170 ppm in NMR) .

- HPLC/LCMS : Validates purity (>95% by HPLC) and molecular weight (e.g., m/z 217 [M+H]⁺) .

- Optical rotation : Essential for chiral variants to verify enantiomeric excess when synthesized from stereospecific precursors .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis?

- Methodological Answer :

- Chiral starting materials : Use enantiopure dioxolane derivatives (e.g., (4S)-configured precursors) to dictate stereochemistry .

- Chiral HPLC : Resolves enantiomers; columns like YMC-Actus Triart C18 (100 × 330 mm) with MeCN/water mobile phases are effective .

- X-ray crystallography : SHELX software refines crystal structures to confirm absolute configuration, especially for resolving ambiguous NMR data .

Q. How should contradictory data between NMR and LCMS be addressed?

- Methodological Answer :

- Impurity profiling : Use preparative HPLC to isolate byproducts, followed by high-resolution LCMS to identify unexpected adducts (e.g., formic acid complexes in mobile phases) .

- De-protection studies : Hydrolyze the dioxolane ring (e.g., using HCl/MeOH) to compare the resulting diol with authentic standards, resolving ambiguities in ester group placement .

Q. What is the role of the dioxolane group in drug design and structure-activity relationships (SAR)?

- Methodological Answer :

- Enhanced stability : The dioxolane ring protects labile diols, improving pharmacokinetic properties in prodrugs like Landiolol hydrochloride .

- SAR optimization : Systematic substitution at the dioxolane’s 4-position (e.g., methoxy vs. methyl groups) modulates target binding affinity in Toll-like receptor agonists .

- Metabolic studies : Track dioxolane cleavage in vivo using isotopic labeling (e.g., -acetone) to correlate stability with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.